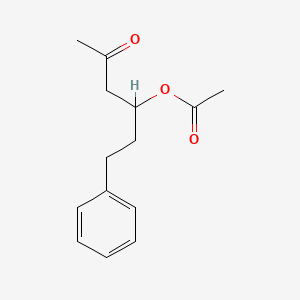

5-Oxo-1-phenylhexan-3-yl acetate

Description

5-Oxo-1-phenylhexan-3-yl acetate is an organic compound featuring a six-carbon backbone (hexan) with a ketone group at position 5, a phenyl group at position 1, and an acetate ester at position 3. Its structure combines aromatic (phenyl) and carbonyl (ketone, ester) functionalities, making it a versatile intermediate in organic synthesis.

Properties

CAS No. |

62627-08-1 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(5-oxo-1-phenylhexan-3-yl) acetate |

InChI |

InChI=1S/C14H18O3/c1-11(15)10-14(17-12(2)16)9-8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |

InChI Key |

LQWLTOFTKCGGHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(CCC1=CC=CC=C1)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-acetyl-5-oxo-3-phenylhexanoate

- Structure: Features a 5-oxo hexanoate backbone with an ethyl ester at position 3, an acetyl group at position 4, and a phenyl group at position 3.

- Key Differences :

- The acetyl group at position 4 increases steric bulk and lipophilicity compared to the simpler acetate ester in the target compound.

- The ethyl ester (vs. methyl in acetate) may alter hydrolysis rates and solubility profiles.

- Reactivity: The acetyl group could participate in nucleophilic reactions (e.g., enolate formation), whereas the target compound’s acetate is more likely to undergo hydrolysis or transesterification .

2-(Hydroxy(phenyl)methylene)-5-oxo-3-phenylhexanoic acid

- Structure: Contains a 5-oxo hexanoic acid backbone with a hydroxy(phenyl)methylene group and a phenyl substituent.

- Key Differences: The carboxylic acid group at the terminus enhances polarity and hydrogen-bonding capacity, increasing aqueous solubility compared to the acetate ester.

- Applications : Likely used in coordination chemistry or as a ligand due to its acidic and chelating properties, unlike the target compound’s ester-dominated reactivity .

6-Oxo-1-(3-phenylpropanoyl)-1,2,3,6-tetrahydropyridin-3-yl acetate

- Structure: Cyclic tetrahydropyridinone ring with a 3-phenylpropanoyl substituent and an acetate group on the ring.

- The 3-phenylpropanoyl group introduces a branched aromatic chain, differing from the linear hexan backbone of the target compound.

- Stability : The cyclic structure may resist hydrolysis better than the linear acetate ester in the target compound .

Vinyl Acetate and Polyvinyl Acetate

- Structure: Vinyl acetate is a monomer with the formula CH3CO2CH=CH2, polymerizing to form polyvinyl acetate (PVA).

- Key Differences: The target compound’s acetate is a terminal ester on a saturated chain, whereas vinyl acetate’s ester is adjacent to a reactive double bond. PVA’s polymeric nature grants it applications in adhesives and coatings, unlike the monomeric target compound.

- Reactivity : Vinyl acetate undergoes radical polymerization, while the target compound’s acetate is more likely to participate in hydrolysis or acyl transfer reactions .

Data Table: Comparative Analysis of Key Features

| Compound Name | Backbone Structure | Key Functional Groups | Polarity | Notable Reactivity | Potential Applications |

|---|---|---|---|---|---|

| 5-Oxo-1-phenylhexan-3-yl acetate | Linear hexan | Phenyl, ketone, acetate ester | Moderate | Hydrolysis, esterification | Synthetic intermediate, fragrances |

| Ethyl 4-acetyl-5-oxo-3-phenylhexanoate | Linear hexan | Phenyl, ketone, ethyl ester, acetyl | Low-Moderate | Enolate formation, nucleophilic substitution | Pharmaceuticals, agrochemicals |

| 2-(Hydroxy(phenyl)methylene)-5-oxo-... | Linear hexanoic acid | Carboxylic acid, phenyl, ketone | High | Chelation, decarboxylation | Metal ligands, catalysis |

| 6-Oxo-1-(3-phenylpropanoyl)-... acetate | Cyclic tetrahydropyridinone | Phenylpropanoyl, ketone, acetate ester | Moderate | Ring-opening, hydrolysis | Bioactive molecules, drug design |

| Vinyl Acetate | Ethylene derivative | Acetate ester, double bond | Low | Polymerization, radical reactions | Adhesives, coatings, plastics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.